molecular formula C16H18N2O2 B2648176 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea CAS No. 904147-05-3

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea

Cat. No. B2648176
CAS RN: 904147-05-3
M. Wt: 270.332
InChI Key: JHFOQLKEHLZVDQ-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea” is a chemical substance with the CAS number 904147-05-3. It is a product offered by several chemical suppliers .


Synthesis Analysis

The synthesis of this compound might involve the use of 2-Methoxyphenyl isocyanate, which is a chemoselective multitasking reagent for an amine protection/deprotection sequence . The chemically stable urea linkage is suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .


Chemical Reactions Analysis

The stability of the urea linkage in “1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea” under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that it might be involved in reactions that require stable urea linkages.

Scientific Research Applications

Structural Characterization and Properties

The crystal structure of compounds related to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea has been extensively studied. For example, research on similar phenylurea herbicides has shown that the dihedral angle between the urea group and the phenyl ring significantly affects the compound's crystalline properties, including hydrogen bonding patterns and molecular interactions within the crystal lattice (Kang et al., 2015). These structural details are crucial for understanding the physical properties of the compound, such as solubility and stability, which can impact its application in various fields.

Interaction with Biological Molecules

Research has also explored the interaction of similar urea derivatives with biological molecules. For instance, Schiff bases containing urea groups have been studied for their ability to intercalate with DNA, which could have implications for designing novel therapeutic agents or molecular probes (Ajloo et al., 2015). These interactions often involve complex mechanisms, including hydrogen bonding and molecular docking, indicating the potential for these compounds to influence biological processes at the molecular level.

Material Science and Optical Applications

In the field of materials science, certain urea derivatives have been synthesized and characterized for their nonlinear optical (NLO) properties, suggesting potential applications in optical devices and materials (Crasta et al., 2004). The study of organic NLO materials is significant for developing new technologies in telecommunications, computing, and photonics, where materials with specific optical characteristics are required.

Corrosion Inhibition

Another application area for urea derivatives is in corrosion inhibition. Compounds similar to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea have been investigated for their effectiveness in protecting metals from corrosion, especially in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential for developing more effective and environmentally friendly corrosion inhibitors (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-3-5-9-14(12)18-16(19)17-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFOQLKEHLZVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea

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